Allophanic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbamoylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRKZWQTYIKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211550 | |
| Record name | Allophanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-78-5 | |
| Record name | Allophanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allophanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allophanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPHANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5I7B2C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Allophanic Acid Derivatization
Strategic Syntheses of Allophanic Acid and its Salts
The synthesis of this compound and its salts can be approached through several strategic pathways, including carboxylation of urea (B33335) and related substrates, as well as amination and amidation reactions. Catalytic methods play a pivotal role in enhancing the efficiency and selectivity of these transformations.
Carboxylation Reactions of Urea and Related Substrates
The direct carboxylation of urea represents a primary route to this compound. In biological systems, this transformation is catalyzed by the enzyme urea carboxylase, which facilitates the addition of a carboxyl group from bicarbonate to urea, forming allophanate (B1242929) (urea-1-carboxylate). This enzymatic process is a key step in the urea amidolyase pathway for urea degradation.
Industrially, a related reaction is observed in the synthesis of sodium cyanate (B1221674) from urea and sodium carbonate at elevated temperatures, where sodium allophanate is formed as an intermediate. This suggests a potential non-enzymatic pathway for the synthesis of allophanate salts.
Amination and Amidation Pathways Leading to this compound
While direct amination pathways to this compound are not extensively documented, amidation reactions offer a plausible synthetic route. Conceptually, the formation of the allophanate structure involves the creation of an amide bond between a carbamate (B1207046) and an isocyanate. The synthesis of urea derivatives through various amination and amidation strategies provides a foundation for exploring similar pathways to this compound. For instance, the direct synthesis of amides from carboxylic acids using urea as a nitrogen source, often catalyzed by metal salts or imidazole, highlights the potential for urea to act as a key building block in forming amide linkages relevant to the allophanate core.
Catalytic Strategies in this compound Synthesis
Catalysis is crucial for the efficient synthesis of this compound and its derivatives. In the enzymatic realm, urea carboxylase exemplifies a highly efficient biocatalyst. In chemical synthesis, catalysts are employed to facilitate the formation of allophanates from isocyanates and alcohols or carbamates. Various catalysts, including metal-based systems and tertiary amines, have been shown to promote the formation of allophanate linkages. For instance, a process for preparing allophanate-containing compounds utilizes a metal catalyst in conjunction with a tertiary amine. The direct synthesis of urea from carbon dioxide and ammonia (B1221849) is also an area of active research, with various catalytic systems being explored to facilitate the C-N bond formation, a key step in the synthesis of urea and potentially its carboxylated derivatives like this compound.
Synthesis and Chemical Characterization of this compound Derivatives
The derivatization of this compound expands its chemical space and allows for the fine-tuning of its properties. Key derivatives include N-substituted allophanates and their sulfur-containing analogues, thioallophanates.
N-Substituted Allophanates: Preparation and Structural Elucidation
N-substituted allophanates are commonly prepared through the reaction of isocyanates with alcohols or carbamates. The reaction typically proceeds in two steps: the initial formation of a carbamate (urethane) from the reaction of an isocyanate with an alcohol, followed by the reaction of the carbamate with another molecule of isocyanate to yield the allophanate.
The synthesis of saccharide-derived allophanates has been achieved by reacting alcohols with an excess of p-nitrophenyl carbamate, which generates an isocyanate in situ. The identity of the resulting allophanates can be confirmed through a combination of spectroscopic techniques.
Structural Elucidation:
The structural characterization of N-substituted allophanates relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for determining the structure of N-substituted allophanates. The chemical shifts of the protons and carbons in the vicinity of the allophanate functional group provide key information about the connectivity of the molecule. For example, in a study on the reaction of isocyanates with urethanes, 13C NMR was used to quantify the formation of allophanates.
IR Spectroscopy: The presence of the allophanate group can be confirmed by the appearance of characteristic carbonyl (C=O) stretching vibrations in the IR spectrum. The formation of allophanates from carbamates results in a second C=O stretching band, which is a key diagnostic feature. acs.org A quantitative study of allophanate formation in polyisocyanurate foams utilized FT-IR spectroscopy to determine the concentration of allophanate groups.
Below are illustrative data tables for the characterization of N-substituted allophanates.
Table 1: Illustrative 1H NMR Chemical Shifts for an N-Aryl Allophanate Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (urethane) | 8.5 - 9.5 | br s |
| NH (allophanate) | 7.0 - 8.0 | br s |
| Aromatic-H | 7.0 - 7.8 | m |
| O-CH2- | 4.0 - 4.5 | t |
| -CH2- | 1.5 - 2.0 | m |
| -CH3 | 0.8 - 1.2 | t |
Table 2: Illustrative IR Absorption Frequencies for an N-Aryl Allophanate Derivative
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Urethane) | 1700 - 1730 | Strong |
| C=O Stretch (Allophanate) | 1720 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Thioallophanates and Analogous Sulfur-Containing Derivatives
The synthesis of thioallophanates, the sulfur analogues of allophanates, presents a greater synthetic challenge. A plausible route to these compounds involves the reaction of isothiocyanates with thiocarbamates or thiols. The synthesis of isothiocyanates from primary amines and carbon disulfide is a well-established method, providing a key starting material for the synthesis of thioallophanates.
Dithiocarbamates, which can be synthesized from amines and carbon disulfide, are also potential precursors. These compounds can be converted to isothiocyanates, which can then be reacted further to form thioallophanates. While direct synthetic methods for thioallophanates are not widely reported, the extensive chemistry of isothiocyanates and dithiocarbamates suggests viable pathways for their preparation.
The synthesis of other sulfur-containing analogues of this compound could involve the use of thiophosgene (B130339) or other thiocarbonyl transfer reagents to introduce the thiocarbonyl group. However, the toxicity of reagents like thiophosgene necessitates the development of safer and more environmentally benign synthetic methods.
Phosphorylated Esters of this compound: Synthetic Routes
The synthesis of phosphorylated esters of this compound, specifically N-phosphorylated derivatives, represents a significant area of research. These compounds are accessible through several synthetic pathways, primarily involving the reaction of isocyanates with phosphorus-containing nucleophiles.
One prominent method for the preparation of 4-dialkylphosphoryl allophanates involves the reaction of dialkylphosphoryl isocyanates with carbamates. This reaction is often catalyzed by metal salts to enhance efficiency. An alternative and effective route is the reaction of alkoxycarbonyl isocyanates with dialkylphosphoramides, which is also subject to metal salt catalysis.
The structural confirmation of these N-phosphorylated allophanates is typically achieved through spectroscopic techniques. Infrared (IR) spectroscopy is employed to identify characteristic functional groups, while ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the phosphorus-containing moiety. Mass spectrometry is also utilized to analyze the fragmentation patterns of these molecules, which can be compared with those of related compounds like allophanates, phosphoramides, and N-phosphorylated carbamates to further confirm their structure.
A notable characteristic observed in the mass spectra of N-phosphorylated allophanates is a skeletal rearrangement involving an N → O migration. This type of rearrangement has also been observed in phosphoric carboxylic imides and N-phosphorylcarbamates, suggesting it is a common fragmentation pathway for N-acylamides of phosphorus acids.
While the general synthetic strategies are established, detailed protocols with specific reaction conditions, yields, and substrate scope for a wide range of phosphorylated this compound esters are not extensively documented in publicly available literature. The existing research provides a foundational framework, but further investigation is required to fully explore the synthetic potential and optimize the preparation of this class of compounds.
Glycosyl and Nucleoside-Derived this compound Scaffolds
The incorporation of carbohydrate and nucleoside moieties onto the this compound scaffold has led to the development of novel glycosyl and nucleoside-derived derivatives. These compounds are of interest due to their potential biological activities and their utility as building blocks in medicinal chemistry.
A key synthetic route to these derivatives involves the reaction of appropriately protected sugar or nucleoside precursors with reactive isocyanate species. For instance, (2',3'-O-Isopropylidene-5'-uridyl) 4-(2,3,4,6-tetra-O-acetyl-β-D-glycopyranosyl)allophanates have been successfully synthesized. This synthesis is achieved through the reaction of 2',3'-O-isopropylidene-uridine with O-peracetylated β-D-glycopyranosylamines and chlorocarbonyl isocyanate (OCNCOCl). This methodology has been applied to various sugar precursors, including those derived from D-gluco-, D-galacto-, and D-xylopyranosylamines, demonstrating its versatility.
The following table summarizes the key reactants in the synthesis of these uridyl derivatives:
| Nucleoside Precursor | Glycosylamine Precursor | Reagent | Product |
| 2',3'-O-Isopropylidene-uridine | O-peracetylated β-D-glucopyranosylamine | OCNCOCl | (2',3'-O-Isopropylidene-5'-uridyl) 4-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)allophanate |
| 2',3'-O-Isopropylidene-uridine | O-peracetylated β-D-galactopyranosylamine | OCNCOCl | (2',3'-O-Isopropylidene-5'-uridyl) 4-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)allophanate |
| 2',3'-O-Isopropylidene-uridine | O-peracetylated β-D-xylopyranosylamine | OCNCOCl | (2',3'-O-Isopropylidene-5'-uridyl) 4-(2,3,4,6-tetra-O-acetyl-β-D-xylopyranosyl)allophanate |
Deprotection of these allophanate derivatives, such as the removal of the acetyl and isopropylidene groups from the β-D-gluco configured allophanate, can be accomplished using standard deprotection methods to yield the final target compounds.
This compound as a Key Intermediate in Complex Organic Synthesis
This compound and its esters serve as valuable intermediates in the synthesis of more complex organic molecules, particularly in the construction of heterocyclic frameworks and the elaboration of molecules with biological relevance.
Utility in Heterocyclic Compound Formation (e.g., Urazole)
A significant application of this compound esters is in the synthesis of heterocyclic compounds, with the formation of urazole (B1197782) being a prime example. Urazole, a five-membered heterocyclic compound, can be efficiently prepared from readily available starting materials via an this compound ester intermediate.
A superior method for the synthesis of urazole involves a multi-step process that begins with the conversion of urea into an this compound ester. This is typically achieved by reacting urea with an appropriate chloroformate. The resulting allophanic ester is then subjected to hydrazinolysis. When this reaction is carried out in an aqueous medium at a slightly elevated temperature, it leads to the formation of urazole. The proposed mechanism involves the initial formation of an allophanyl hydrazide intermediate, which then undergoes cyclization with the elimination of ammonia to yield the urazole ring.
Formation of this compound Ester: 2 H₂NCONH₂ + ClCO₂R → H₂NCONHCO₂R + H₂NCONH₂·HCl
Hydrazinolysis and Cyclization: H₂NCONHCO₂R + excess N₂H₄ (aq) → Urazole + ROH + NH₃ + H₂O
This synthetic route highlights the strategic importance of the this compound ester as a key precursor that facilitates the construction of the urazole heterocycle.
Role in the Elaboration of Bio-Inspired Molecules
While this compound and its derivatives are versatile intermediates in organic synthesis, their specific role in the elaboration of bio-inspired molecules is not extensively documented in the current scientific literature. Bio-inspired synthesis is a field that draws inspiration from natural biosynthetic pathways to design and execute the synthesis of complex molecules.
Extensive searches of chemical databases and literature have not revealed specific examples where this compound or its derivatives are explicitly used as key intermediates in the total synthesis or elaboration of bio-inspired molecules or natural products. This suggests that while the functional group is well-known, its application in this particular advanced area of synthetic chemistry may be limited or yet to be explored and reported. Therefore, this remains an area with potential for future research to uncover novel applications of this compound chemistry in the synthesis of biologically relevant and nature-inspired compounds.
Theoretical and Computational Investigations of Allophanic Acid Reactivity
Electronic Structure and Tautomeric Equilibria Analysis of Allophanic Acid
Computational studies have been instrumental in characterizing the electronic structure and identifying the various tautomeric forms of this compound. Investigations employing methods such as MP2/6-311++G(d,p) have revealed that this compound can exist in multiple tautomeric states researchgate.netresearchgate.net. The stability of these tautomers is influenced by factors such as the position of hydrogen atoms and the conformation of functional groups.
One key finding indicates that a specific tautomer, designated as tautomer 1, is the most stable. This form is characterized by a hydrogen atom on the central nitrogen (N3) and a trans conformation for both the carbonyl and amino functional groups researchgate.net. The electronic distribution and bonding within these tautomers are crucial for understanding their reactivity. The molecular formula C₂H₄N₂O₃ signifies a structure with two nitrogen atoms, four hydrogen atoms, two carbon atoms, and three oxygen atoms, arranged in a configuration that includes amide and carboxylic acid functionalities . The precise atomic connectivity and bond angles, determined through computational analysis, define its inherent chemical properties .
Computational Modeling of Proton Transfer Reactions
The propensity for proton transfer is a significant aspect of this compound's reactivity. Computational modeling has been employed to study these processes, providing insights into the energy barriers and mechanisms involved. Studies have explored proton transfer in various contexts, including within dimers and assisted by solvent molecules researchgate.net.
For instance, the activation energies for proton transfer reactions in related systems have been calculated, with values for dimers falling in the range of 17.51–19.36 kcal/mol at the MP2/6-311++G(d,p) level of theory researchgate.net. When assisted by molecules like water or ammonia (B1221849), these activation energies are found to be in the range of 26.62–31.78 kcal/mol and 17.25–22.46 kcal/mol, respectively researchgate.net. These findings suggest that the acidity and flexibility of this compound contribute to relatively lower energy barriers for proton transfer compared to other linear compounds researchgate.net. The computational modeling of protonation and deprotonation events is vital for understanding its behavior in different chemical environments.
Quantum Chemical Studies on this compound Reaction Mechanisms
Quantum chemical methods are extensively used to dissect the reaction mechanisms involving this compound, including its formation and decomposition pathways. These studies often focus on identifying transition states, calculating activation energies, and mapping out reaction coordinates. For example, research into the proton transfer routes between tautomers of this compound has been conducted step-by-step, highlighting the role of proton movement in interconversion researchgate.net.
While specific detailed reaction mechanisms for this compound's hydrolysis or decomposition are not explicitly detailed in the provided snippets, the general application of quantum chemistry to such intermediates is evident. Studies on related molecules, like the proton transfer in substituted pyrazoles, utilize DFT and MP2 methods to determine activation energies, which can range from 45.7–51.59 kcal/mol for monomers and 17.51–19.36 kcal/mol for dimers researchgate.net. Such data provides a benchmark for understanding the energetic landscape of reactions involving similar functional groups present in this compound.
Ab Initio Molecular Dynamics Simulations for this compound Formation
Ab initio molecular dynamics (AIMD) simulations offer a powerful tool to investigate the dynamic processes of chemical formation, including that of this compound. These simulations can track the evolution of molecular systems under specific conditions, revealing reaction pathways and intermediate species. This compound is recognized as playing a vital role in the synthesis of biomolecules, such as uracil, and is considered a reactant in simulations for forming larger biomolecules arxiv.orgarxiv.org.
For instance, simulations involving precursors like urea (B33335) and isocyanic acid, or even under extreme pressure-temperature conditions, can shed light on the formation of molecules with the "-C-N-C-N-" backbone characteristic of this compound arxiv.orgarxiv.orgarxiv.org. While direct AIMD simulations specifically detailing the formation of this compound from its simplest precursors are not elaborated in the provided text, the methodology is applied to understand the formation of related complex organic molecules under high-pressure, high-temperature conditions, which can inform our understanding of this compound's genesis arxiv.orgarxiv.orgarxiv.org.
Conformational Analysis and Energetic Profiles of this compound Species
Understanding the various three-dimensional structures (conformations) that this compound can adopt, along with their relative energies, is crucial for predicting its behavior. Conformational analysis involves identifying stable molecular geometries and mapping their energetic profiles. Computational studies have identified multiple stable tautomers of this compound, with their stability being a key focus researchgate.netresearchgate.net.
The energetic profiles of these species, including potential energy surfaces for interconversion, are explored through quantum chemical calculations. For example, studies on related molecules have optimized conformers and calculated their energies at various theoretical levels researchgate.net. The analysis of these energetic landscapes helps in understanding which conformers are most likely to be present under given conditions and how they might transition between states, influencing their reactivity and interactions.
Biochemical Roles and Biological System Interactions of Allophanic Acid
Enzymatic Pathways Involving Allophanate (B1242929) Hydrolase
Allophanate hydrolase is an enzyme critical for the catabolism of allophanate, catalyzing its hydrolysis into carbon dioxide and ammonia (B1221849). This enzyme's activity is central to the metabolic fate of allophanic acid in various biological systems.
In organisms such as Saccharomyces cerevisiae, this compound is recognized as the terminal intermediate in the allantoin (B1664786) degradation pathway pnas.orgnih.govnih.gov. Its presence is a prerequisite for the induction of the entire suite of enzymes involved in allantoin breakdown, including allantoinase and allophanate hydrolase itself yeastgenome.orgasm.org. The metabolic sequence leading to this compound involves the action of urea (B33335) carboxylase yeastgenome.org.
This compound plays a pivotal role in the microbial breakdown of cyanuric acid, a common intermediate in the degradation of s-triazine herbicides nih.govnih.govmdpi.com. Within this metabolic route, cyanuric acid is first converted to biuret, which is then transformed into this compound by the enzyme AtzE. Subsequently, allophanate hydrolase (e.g., AtzF or TrzF) efficiently hydrolyzes this compound into carbon dioxide and ammonia nih.govmdpi.comasm.orgresearchgate.net. Research has clarified that allophanate, rather than urea, is the direct intermediate in this process nih.gov.
In Saccharomyces cerevisiae, this compound functions as an inducer for the synthesis of enzymes involved in the allantoin degradation pathway pnas.orgnih.govnih.govtandfonline.com. The expression of genes encoding these enzymes is modulated by the presence of this compound, underscoring its regulatory significance in metabolic control. Specifically, this compound is required for the synthesis of all enzymes participating in allantoin degradation nih.gov. Transcriptional regulation mechanisms involve specific DNA sequences, such as the upstream induction sequence (UIS), which respond to inducers like this compound, often mediated by regulatory proteins like DAL81 tandfonline.com.
Molecular Interactions of this compound with Biomacromolecules
This compound engages in various molecular interactions within biological environments, influencing the behavior and function of proteins and other biomacromolecules.
This compound as a Precursor in Endogenous Biomolecule Synthesis
The synthesis of essential biomolecules, such as nucleotides, relies on complex metabolic pathways that utilize specific precursor molecules. This subsection investigates whether this compound plays a direct role in these fundamental biosynthetic processes.
The de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, involves intricate multi-step biochemical pathways. These pathways utilize a defined set of simple precursors to construct the complex heterocyclic bases and then attach them to a ribose sugar moiety slideshare.netfiveable.mevaia.comslideshare.netegyankosh.ac.infiveable.meslideshare.netutah.edumhmedical.comuomustansiriyah.edu.iq.
Extensive review of the scientific literature, including the provided search results, did not yield direct evidence or established roles for this compound as a precursor in either the purine or pyrimidine de novo biosynthesis pathways slideshare.netfiveable.mevaia.comslideshare.netegyankosh.ac.infiveable.meslideshare.netutah.edumhmedical.comuomustansiriyah.edu.iqpixorize.comnih.govwikilectures.eunih.govwikilectures.eubu.eduslideshare.net. The known precursors for purine synthesis include ribose-5-phosphate (B1218738), glycine, formate, carbon dioxide, glutamine, and aspartate, leading to inosine (B1671953) monophosphate (IMP) as a central intermediate slideshare.netvaia.comslideshare.netegyankosh.ac.infiveable.meslideshare.netutah.edumhmedical.comuomustansiriyah.edu.iqbu.edu. For pyrimidine synthesis, the primary precursors identified are ribose-5-phosphate, glutamine, carbon dioxide, and aspartate, with uridine (B1682114) monophosphate (UMP) serving as the initial nucleotide product fiveable.mevaia.comuomustansiriyah.edu.iqpixorize.comnih.govwikilectures.euwikilectures.eubu.eduslideshare.net.
The following table summarizes key aspects of these established biosynthetic pathways:
| Feature | Purine Biosynthesis | Pyrimidine Biosynthesis |
| Primary Precursors | Ribose-5-phosphate, Glycine, Formate, CO₂, Glutamine, Aspartate slideshare.netvaia.comslideshare.netegyankosh.ac.infiveable.meslideshare.netutah.edumhmedical.comuomustansiriyah.edu.iqbu.edu | Ribose-5-phosphate, Glutamine, CO₂, Aspartate fiveable.mevaia.comuomustansiriyah.edu.iqpixorize.comnih.govwikilectures.euwikilectures.eubu.eduslideshare.net |
| Key Intermediate | IMP (Inosine monophosphate) | UMP (Uridine monophosphate) |
| Steps to First Nucleotide | 11 steps to IMP vaia.comegyankosh.ac.in | 6 steps to UMP vaia.com |
| Ring Assembly | Ring assembled on ribose-5-phosphate vaia.comegyankosh.ac.inutah.eduuomustansiriyah.edu.iq | Ring synthesized first, then attached to ribose vaia.comutah.eduuomustansiriyah.edu.iq |
| Energy Cost | Higher vaia.com | Lower vaia.com |
The field of prebiotic chemistry investigates how life's essential building blocks could have formed under early Earth conditions berkeley.edutheses.czarxiv.orgnih.gov. While studies have explored the synthesis of amino acids and nucleobases through various simulated primordial environments, such as the Miller-Urey experiment berkeley.edutheses.czarxiv.org, a direct or speculative role for this compound in these processes was not identified in the reviewed literature berkeley.edutheses.czarxiv.orgnih.govcopernicus.orgresearchgate.net. Research in this area typically focuses on simpler molecules like formamide, carbon dioxide, methane, ammonia, and water, and their reactions catalyzed by minerals or energy sources like lightning berkeley.edutheses.czarxiv.org.
Environmental Chemistry and Material Science Applications of Allophanic Materials
Allophanic Minerals in Soil Science and Biogeochemical Cycles
Allophane and related amorphous aluminosilicates play a pivotal role in the functioning of volcanic soils (Andisols). Their formation, properties, and interactions dictate soil characteristics, nutrient dynamics, water behavior, and the fate of environmental contaminants.
Pedogenic Formation and Genesis of Allophanic Clays
Allophane is predominantly formed through the rapid weathering of volcanic glass and primary minerals, such as feldspars and biotite, under specific environmental conditions. This process, often termed "andosolization," is characteristic of soils derived from volcanic ejecta airies.or.jpcambridge.orgwur.nl. The formation of allophane is favored in humid climates with sufficient moisture for leaching of silica (B1680970) cambridge.org. Key factors influencing its genesis include:
Parent Material: Volcanic ash and pyroclastic rocks are the primary sources, rich in amorphous silica and alumina (B75360) airies.or.jpwur.nl.
pH: Allophane typically precipitates in a pH range of 5 to 7, with a minimum pH of around 4.8 required for its formation airies.or.jpcambridge.org. Under conditions of low pH (<5), Al and Si tend to form complexes with organic matter rather than precipitating as allophane cambridge.orgresearchgate.net.
Silica and Alumina Availability: The weathering of primary minerals liberates silica and alumina, which then co-precipitate to form allophane cambridge.orgwur.nl.
Leaching Regime: Adequate moisture and leaching are necessary for the removal of soluble weathering products and the subsequent precipitation of allophane cambridge.org.
Allophane is characterized by its X-ray amorphous nature and consists of hollow, spherical particles with diameters typically ranging from 3 to 5 nm oup.comgeoscienceworld.org. It exhibits a high specific surface area, often between 700-1100 m²/g, though synthetic allophanes can reach higher values oup.comappliedmineralogy.comgeoscienceworld.orgcambridge.org. This high surface area is a critical factor in its environmental applications. Allophane's chemical composition is variable, with Si/Al molar ratios generally ranging from 0.5 to 2.0 geoscienceworld.orgminsocam.org.
Allophanic Materials in Soil Organic Matter Sequestration and Stability
Allophanic materials are highly effective in sequestering and stabilizing soil organic matter (SOM). Their unique properties contribute to the long-term storage of carbon in volcanic soils, which often have high organic carbon content cambridge.orgoup.comnih.gov. The mechanisms involved include:
Surface Sorption: The large specific surface area and abundant hydroxyl groups (aluminol and silanol) on allophane particles provide numerous sites for the adsorption of organic compounds through ligand exchange and electrostatic interactions nih.govups.edu.ecmdpi.comcambridge.org.
Physical Entrapment: The hollow spherical structure and the aggregation of allophane spherules create porous networks that physically entrap and protect organic matter from microbial decomposition nih.govresearchgate.netfrontiersin.org.
Complexation with Metal Ions: Allophane, along with amorphous aluminum and iron hydroxides, forms stable organo-mineral complexes with SOM. These complexes, particularly Al-humus complexes, are key agents in stabilizing organic matter in volcanic soils, reducing its susceptibility to biodegradation cambridge.orgmdpi.comufro.cloregonstate.edumdpi.com.
Research suggests that a significant portion of soil carbon in allophanic soils is stabilized through these mineral-organic interactions, leading to slower SOM turnover rates compared to non-allophanic soils cambridge.orgnih.govcolostate.educambridge.org.
Influence on Nutrient Cycling and Retention in Volcanic Soils
Allophane significantly influences the cycling and retention of essential plant nutrients, particularly phosphorus and potassium, in volcanic soils.
Phosphorus (P) Retention: Allophanic soils are known for their exceptionally high phosphate (B84403) retention capacity, often exhibiting 90-100% P fixation massey.ac.nzpublish.csiro.aupeerj.com. This is primarily due to the strong adsorption of phosphate ions onto the reactive surfaces of allophane and other amorphous aluminum and iron compounds cambridge.orgpeerj.comgeoscienceworld.org. Phosphate adsorption occurs mainly through ligand exchange reactions with surface hydroxyl groups and silicate (B1173343) ions, forming stable inner-sphere complexes peerj.comnih.gov. This high P fixation necessitates higher phosphorus fertilization inputs for optimal plant growth in these soils cambridge.orgpublish.csiro.au.
Potassium (K) and Ammonium (B1175870) (NH₄⁺) Retention: Allophane also contributes to the retention of cations like potassium (K⁺) and ammonium (NH₄⁺) through electrostatic attraction to its negatively charged surfaces, especially at pH values above its point of zero charge oup.commassey.ac.nz. While less pronounced than P retention, this contributes to reduced nutrient leaching.
Role in Soil Water Dynamics and Aggregate Stability
The physical properties conferred by allophane significantly impact soil water dynamics and aggregate stability.
Water Retention: The high specific surface area, fine particle size, and porous structure of allophane contribute to the excellent water-holding capacity of allophanic soils cambridge.orgoup.com. These soils can retain a substantial amount of water, often around 100% by weight at field capacity, making it available for plant uptake oup.com.
Aggregate Stability: Allophane is a key binding agent that promotes the formation and stability of soil aggregates oregonstate.edumdpi.comtandfonline.com. Its ability to form strong organo-mineral complexes and its physical presence within aggregates contribute to their resistance against disaggregation by mechanical forces or water dispersion nih.govresearchgate.netoregonstate.edu. This enhanced aggregation improves soil structure, aeration, and water infiltration oup.commdpi.com.
Adsorption and Remediation Mechanisms of Environmental Pollutants by Allophanic Soils
Allophanic materials are highly effective adsorbents for a range of environmental pollutants, including heavy metals and organic contaminants, making them valuable in environmental remediation.
Heavy Metal Adsorption: Allophane exhibits strong adsorption capacities for various heavy metal cations such as Pb(II), Cd, Ba, Co, Sr, and Zn ups.edu.ecmdpi.com. Adsorption mechanisms include electrostatic attraction, surface complexation with functional groups (e.g., Al-O, Si-O), and potentially precipitation, depending on the metal and pH conditions mdpi.commdpi.com. For instance, Pb(II) adsorption on allophane is primarily a chemical reaction involving the formation of P-O bonds with surface functional groups mdpi.com.
Anion Adsorption: Allophane also effectively adsorbs anions, notably arsenate (As(V)) and phosphate (H₂PO₄⁻) cambridge.orgcambridge.orgnih.govresearchgate.net. The primary mechanism for arsenate adsorption is ligand exchange with surface hydroxyl and silicate ions, forming stable inner-sphere complexes nih.govresearchgate.netudel.edu. The high Al content in allophane generally correlates with increased nitrate (B79036) adsorption cambridge.org.
Organic Pollutant Adsorption: Allophane can adsorb organic pollutants like pesticides and dyes. For example, it has shown high adsorption capacity for tetracycline (B611298) through ligand exchange with Al-OH groups cambridge.org. Its porous structure and surface chemistry also make it effective for adsorbing organic compounds like benzene (B151609) appliedmineralogy.com.
These adsorption properties highlight the potential of allophanic soils and materials for wastewater treatment and the remediation of contaminated sites ups.edu.ecgeoscienceworld.orgmdpi.comresearchgate.net.
Catalytic Functions of Allophanic Materials in Chemical Processes
While primarily recognized for their roles in soil science, allophanic materials also exhibit potential catalytic properties due to their unique surface chemistry and structure.
Catalyst Support: The high specific surface area, porosity, and chemical stability of allophane make it a suitable support material for various catalysts nih.govaimspress.com. For instance, copper and iron oxide-supported allophane have been reported as active catalysts for the oxidation of phenol (B47542) and atrazine (B1667683) in heterogeneous Fenton reactions nih.gov.
Acid Catalysis: Allophane can act as a catalyst in dehydration reactions. Studies have shown that allophane is catalytically active in the dehydration of methanol (B129727) to dimethyl ether. Acid treatment can modify its surface acidity, influencing its catalytic performance for both methanol and ethanol (B145695) dehydration reactions cambridge.org.
Photocatalysis: Allophane has been combined with TiO₂ to create nanocomposite catalysts for degrading pollutants like trichloroethylene (B50587) under UV irradiation, leveraging the photocatalytic activity of TiO₂ supported on the allophane structure nih.gov.
The inherent properties of allophane, such as its amphoteric nature and the presence of reactive surface sites, suggest a broader potential for its application in various chemical processes.
Advanced Analytical and Spectroscopic Methodologies for Allophanic Acid Research
Vibrational Spectroscopy (IR and Raman) for Structural Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of allophanic acid and its esters. These methods probe the vibrational modes of molecules, offering a fingerprint that is unique to their specific arrangement of atoms and chemical bonds. researchgate.net While IR spectroscopy is particularly sensitive to the asymmetric vibrations of polar functional groups, Raman spectroscopy excels in detecting the symmetric vibrations of non-polar moieties. researchgate.net
In the context of allophanates, IR spectroscopy is instrumental for identifying the key functional groups. The spectra of allophanate-containing compounds, such as those formed in polyurethane systems, exhibit characteristic absorption bands. For instance, the stretching vibrations of the allophanate (B1242929) group are typically observed in the region of 1220-1310 cm⁻¹, while bending vibrations can be seen around 3230-3300 cm⁻¹. researchgate.net
Analysis of ethyl allophanate provides a concrete example of these assignments. nih.gov The N-H stretching vibrations of the primary and secondary amine groups give rise to prominent bands in the high-frequency region. The carbonyl (C=O) stretching vibrations are also clearly identifiable and are sensitive to the local chemical environment.
The following table summarizes key vibrational frequencies observed for allophanate derivatives, aiding in their structural assignment.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretching | 3200 - 3400 | IR, Raman |
| C-H Stretching | 2800 - 3000 | IR, Raman |
| C=O Stretching | 1680 - 1750 | IR, Raman |
| N-H Bending | 1500 - 1650 | IR |
| C-N Stretching | 1200 - 1400 | IR, Raman |
| Allophanate Group Stretching | 1220 - 1310 | IR |
This table is generated based on data from various sources. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information about this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the unambiguous assembly of the molecular skeleton.
¹³C NMR is particularly useful for identifying the carbonyl carbons of the ureide and carboxyl groups, which resonate at characteristic chemical shifts. For example, in studies of polyurethane side reactions, the carbonyl carbon peaks of allophanate functionalities can be distinguished from those of urethane (B1682113) and isocyanurate groups. researchgate.net A barely detectable peak at 154.8 ppm, possibly from allophanate functionalities, has been noted, with another expected peak around 151.1 ppm. researchgate.net
¹H NMR spectroscopy reveals the number and types of protons and their connectivity. For instance, in a study identifying reaction products of p-tolyl isocyanate and diethylene glycol methyl ether, ¹H NMR and Correlation Spectroscopy (COSY) were used to verify the structure of the resulting allophanate. researchgate.net
NMR is also a powerful technique for studying dynamic processes such as conformational changes and tautomerism. researchgate.netchemistry-matters.com this compound can exist in different tautomeric forms, and the position of the tautomeric equilibrium can be influenced by factors like solvent and temperature. Variable-temperature NMR studies can provide thermodynamic and kinetic parameters for these equilibria. researchgate.net While specific studies on this compound tautomerism are not abundant, the principles of using NMR to investigate proton transfer and conformational equilibria in similar molecules are well-established. epa.govmdpi.com
Below is a table of typical NMR chemical shifts for allophanate structures.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹³C | Carbonyl (urethane-like) | ~151 |
| ¹³C | Carbonyl (acid/ester-like) | ~155 |
| ¹H | N-H (secondary amide) | 7.0 - 8.5 |
| ¹H | N-H₂ (primary amide) | 5.0 - 6.5 |
This table is compiled from typical values for related functional groups and specific literature data. researchgate.netnih.gov
Mass Spectrometry for Fragmentation Patterns and Mechanistic Insights
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. mdpi.com When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. ercatech.chresearchgate.net
In electron ionization (EI) mass spectrometry, the fragmentation of an allophanate ester like ethyl allophanate would be expected to proceed through cleavages at the bonds adjacent to the carbonyl groups and the ester functionality. nih.gov The mass spectrum of ethyl allophanate shows a molecular ion peak corresponding to its molecular weight, confirming its identity. rsc.org The fragmentation pattern includes peaks resulting from the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. rsc.org
The study of these fragmentation patterns not only helps in confirming the structure of known allophanates but can also provide mechanistic insights into their decomposition pathways. weizmann.ac.il Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural information. mdpi.com
The major fragments observed in the electron ionization mass spectrum of ethyl allophanate are presented in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 132 | [M]⁺ (Molecular Ion) |
| 87 | [M - OCH₂CH₃]⁺ |
| 60 | [H₂N-C(O)-NH₂]⁺ |
| 44 | [H₂N=C=O]⁺ |
| 29 | [CH₂CH₃]⁺ |
Data sourced from the NIST WebBook for Ethyl Allophanate. rsc.org
X-ray Diffraction and Crystallography of Allophanate Salts and Complexes
X-ray diffraction (XRD) and crystallography are the most definitive methods for determining the three-dimensional atomic arrangement of crystalline materials. mit.edu For this compound research, this technique would be applied to its stable salts (allophanates) or coordination complexes with metals. A single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the allophanate ion in the solid state. researchgate.net
Despite the lack of specific examples for simple allophanates, the potential of X-ray crystallography remains immense. It is the gold standard for unambiguous structure determination and would be invaluable for understanding the coordination chemistry of the allophanate anion with different metal centers. mit.edu
Chromatographic and Electrophoretic Techniques for Separation and Quantification
Chromatographic and electrophoretic methods are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, such as environmental or biological samples. researchgate.netwikipedia.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic acids. libretexts.org For this compound, a reversed-phase HPLC method would likely be employed.
Stationary Phase : A C18 column is a common choice, providing separation based on hydrophobicity. libretexts.org
Mobile Phase : A mixture of an aqueous buffer (often with a low pH, such as dilute phosphoric or formic acid, to suppress the ionization of the acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used.
Detection : UV detection at a low wavelength (around 210 nm) is suitable for compounds with carboxyl and amide groups. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). ercatech.ch
Capillary Electrophoresis (CE) is another powerful technique for separating charged species like the allophanate anion. nih.gov In capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. This method offers high resolution, short analysis times, and requires only minute sample volumes. rsc.org The separation of urea (B33335) and related compounds has been demonstrated using CE, indicating its suitability for this compound analysis. nih.gov
These separation techniques are crucial for monitoring the presence and concentration of this compound in various matrices, from industrial process streams to environmental samples where it may exist as a degradation product. researchgate.netchemistry-matters.com
Future Research Directions and Emerging Paradigms in Allophanic Acid Chemistry
Exploration of Novel Synthetic Pathways for Undiscovered Allophanic Scaffolds
The exploration of novel synthetic pathways is fundamental to unlocking the potential of previously inaccessible allophanic acid scaffolds. Current research is moving beyond traditional methods, which primarily involve the reaction of isocyanates with alcohols or urethanes, to explore more sophisticated and versatile synthetic routes.
Future efforts will likely focus on the development of catalytic systems that allow for precise control over the formation of allophanate (B1242929) structures. This includes the use of transition metal catalysts and organocatalysts to facilitate the selective synthesis of complex this compound derivatives with tailored functionalities. The development of methods for the direct carboxylation of ureas under mild conditions remains a significant goal, offering a more atom-economical route to allophanic acids.
Furthermore, the synthesis of macrocyclic and polymeric structures incorporating the allophanate motif is an area of growing interest. These novel scaffolds could exhibit unique host-guest properties or be utilized as building blocks for advanced materials. The exploration of multicomponent reactions involving urea (B33335) or its derivatives could also lead to the serendipitous discovery of new allophanic scaffolds with unexpected chemical and physical properties.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | High selectivity, milder reaction conditions, access to complex derivatives. | Development of novel transition metal and organocatalysts. |
| Direct Carboxylation | High atom economy, avoidance of isocyanate precursors. | Efficient and selective carboxylation of ureas. |
| Macrocyclization | Unique host-guest properties, building blocks for supramolecular chemistry. | Controlled synthesis of allophanate-containing macrocycles. |
| Multicomponent Reactions | Discovery of novel scaffolds, increased molecular complexity in a single step. | Exploration of new reaction pathways involving urea and its derivatives. |
Integration of Machine Learning and AI in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new this compound derivatives. These computational tools can significantly accelerate the research cycle, from the prediction of molecular properties to the design of efficient synthetic routes.
Moreover, ML models can be trained on existing reaction data to predict the outcomes of novel synthetic pathways for this compound derivatives. Computer-aided synthesis planning (CASP) tools can propose retrosynthetic routes to complex target molecules, guiding chemists in the laboratory. As more data on this compound chemistry becomes available, the predictive power of these models will continue to improve, enabling the de novo design of allophanic scaffolds with desired properties.
Deeper Elucidation of this compound's Role in Complex Biological Networks
This compound, or more specifically its conjugate base allophanate, is a key intermediate in the metabolic pathways of many organisms. google.comkorea.ac.kr A deeper understanding of its role in complex biological networks is crucial for applications in medicine and agriculture.
The central enzyme in allophanate metabolism is allophanate hydrolase, which catalyzes the conversion of allophanate to ammonia (B1221849) and carbon dioxide. google.comebrary.netresearchgate.net This enzyme is essential for the utilization of urea as a nitrogen source in many bacteria, fungi, and algae. google.comosti.gov In some pathogenic fungi, such as Candida albicans, allophanate hydrolase plays a critical role in virulence and the transition between yeast and hyphal forms, making it a potential drug target. google.comebrary.net
Future research will likely focus on mapping the broader metabolic networks in which allophanate is involved. This includes its role in pyrimidine (B1678525) degradation pathways and its potential interactions with other metabolic processes. google.comkorea.ac.kr Understanding these complex biological networks could lead to the development of novel antimicrobial agents that target allophanate metabolism or the engineering of microorganisms with enhanced urea utilization capabilities for agricultural applications. Furthermore, the study of allophanate hydrolase's structure and mechanism can provide insights for the design of specific inhibitors. google.comkorea.ac.kr
| Biological Process | Organism Type | Significance |
| Urea Utilization | Bacteria, Fungi, Algae | Nitrogen source metabolism. google.comosti.gov |
| Pyrimidine Degradation | Eukaryotes | Nucleic acid catabolism. google.comkorea.ac.kr |
| Virulence | Pathogenic Fungi | Host-pathogen interaction. google.comebrary.net |
| Herbicide Degradation | Soil Bacteria | Bioremediation. korea.ac.kr |
Sustainable Synthesis and Green Chemistry Approaches for Allophanic Compounds
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. A primary focus is the development of sustainable routes that avoid the use of hazardous reagents and solvents.
A significant area of research is the move away from phosgene-based isocyanates, which are common precursors for allophanates. Isocyanate-free synthetic routes are being explored, which could involve the reaction of amines with carbonates or other green reagents. The use of bio-based feedstocks, such as vegetable oils and saccharides, for the synthesis of precursors is another promising avenue for creating more sustainable allophanate compounds.
The development of solvent-free reaction conditions and the use of recyclable catalysts are also key aspects of green chemistry in this field. Biocatalysis, using enzymes to carry out specific transformations, offers a highly sustainable approach, although its application to allophanate synthesis is still in its early stages. The goal is to develop synthetic pathways that are not only efficient and selective but also environmentally benign.
Development of Smart Allophanic Materials for Environmental and Industrial Innovations
The unique chemical properties of the allophanate linkage are being harnessed to develop "smart" materials with tunable properties and functionalities for a range of environmental and industrial applications.
A key feature of the allophanate bond is its thermal reversibility. This property is being exploited to create self-healing polymers and reprocessable thermosets. Materials containing allophanate crosslinks can be designed to dissociate upon heating, allowing them to be reshaped or repaired, and then reform upon cooling. This dynamic nature also imparts shape memory properties to polyurethane networks, where the material can recover its original shape from a deformed state upon the application of an external stimulus like heat.
In the realm of industrial innovations, acrylated allophanates are being used as oligomers in UV-curable coatings. These coatings offer excellent weathering resistance, making them suitable for outdoor applications. The high functionality and low viscosity of these allophanate-based resins allow for the formulation of high-performance coatings with reduced volatile organic compounds (VOCs).
For environmental applications, the development of allophanate-functionalized polymers as selective adsorbents for pollutants is a promising area of research. The polar nature of the allophanate group could be utilized to bind to specific contaminants in water or air, offering a potential new strategy for environmental remediation.
| Application Area | Key Property of Allophanate Linkage | Potential Innovation |
| Smart Polymers | Thermal Reversibility | Self-healing materials, reprocessable thermosets, shape memory polymers. |
| Industrial Coatings | High Functionality, Weather Resistance | Durable and environmentally friendly UV-cured coatings. |
| Environmental Remediation | Polarity and Binding Capability | Selective adsorbents for pollutants. |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing stable allophanic acid derivatives, given the instability of the free acid?
- Methodological Answer : Focus on synthesizing derivatives (e.g., dimethyl esters or amides) through controlled reactions with urea analogs or carbamoyl chlorides. Use inert atmospheres (N₂/Ar) to minimize decomposition and monitor reaction progress via FT-IR for characteristic carbonyl (C=O) and thioureido (C=S) peaks . Purification via recrystallization in aprotic solvents (e.g., DMF) is advised. Reference protocols from Beilstein Journal of Organic Chemistry for reproducibility standards .
Q. How can spectroscopic techniques distinguish this compound derivatives from structurally similar compounds like biuret or thiophanate-methyl?
- Methodological Answer : Employ a combination of:
- ¹³C NMR : Identify unique carbamate (160-170 ppm) and thioureido (180-190 ppm) signals.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₂O₃S₂ derivatives).
- XRD : Resolve crystalline structures to differentiate from biuret’s planar geometry. Cross-validate with IR spectra for absence of biuret’s NH₂ stretching (~3400 cm⁻¹) .
Q. What are the critical parameters for assessing the purity of this compound derivatives in environmental soil studies?
- Methodological Answer : Follow ALCOA+ guidelines for data integrity:
- Use HPLC-UV (λ = 220 nm) with a C18 column and 0.1% formic acid mobile phase.
- Quantify impurities (<0.1% w/w) via calibration curves of certified reference materials.
- Validate with spiked soil samples and recovery rates (85-115%) to ensure analytical accuracy .
Advanced Research Questions
Q. How do contradictory data on this compound’s stability in soil systems arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Soil Type Variability : Allophanic soils (high in Al/Si) adsorb acid derivatives more effectively than non-allophanic soils. Use soil fractionation (e.g., selective dissolution with oxalate) to quantify reactive Al/Si phases .
- pH Dependence : Conduct controlled batch experiments across pH 3–8 to map degradation kinetics. Apply pseudo-second-order models to differentiate adsorption vs. hydrolysis pathways .
- Microbial Interference : Sterilize soil subsets (autoclaving/γ-irradiation) to isolate abiotic vs. biotic degradation mechanisms .
Q. What computational approaches are suitable for modeling this compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., sulfur atoms in thioureido groups).
- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to assess hydrolysis barriers.
- Validate against experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .
Q. How can isotopic labeling resolve ambiguities in this compound’s metabolic pathways in microbial studies?
- Methodological Answer :
- Synthesize ¹⁵N-labeled derivatives via urea-¹⁵N₂ precursors.
- Track metabolic products using LC-MS/MS with MRM transitions specific to labeled fragments (e.g., m/z 104 → 60 for ¹⁵N-urea).
- Compare with unlabeled controls to distinguish assimilation vs. mineralization pathways .
Data Interpretation & Contradiction Management
Q. Why do conflicting reports exist on the acid-neutralizing capacity of allophanic clay vs. Al-humus complexes?
- Methodological Answer : Differences arise from:
- Exchangeable Base Content : Silandic soils (allophanic) neutralize acid via adsorption, while aluandic soils (Al-humus) release soluble Al³⁺. Standardize experiments using soils with matched base saturation (5 cmol⁺/kg) .
- Dissolution Kinetics : Monitor Si release (ICP-OES) to confirm allophane dissolution, which correlates with neutralization efficiency.
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Verify purity via DSC (∆H fusion ±5% of theoretical).
- Use controlled heating rates (1°C/min) to avoid decomposition artifacts.
- Cross-reference with crystallography data to confirm polymorphic forms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
